molecular formula C10H8N2O2 B071107 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 179056-82-7

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B071107
CAS No.: 179056-82-7
M. Wt: 188.18 g/mol
InChI Key: MPECIJQJPPLBGV-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Future Directions

The future research directions for “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde” and related compounds could involve further exploration of their biological activities, mechanisms of action, and potential applications in medicine and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring is known to exhibit biological activity by interacting with enzymes and receptors, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPECIJQJPPLBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443024
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-82-7
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179056-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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